4-(2-aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride
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Description
4-(2-aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride is a useful research compound. Its molecular formula is C10H12ClN3O2 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(2-aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride, also known as AEBSF, is serine proteases . Serine proteases are a type of protease enzymes that cleave peptide bonds in proteins, where serine serves as the nucleophilic amino acid at the enzyme’s active site .
Mode of Action
AEBSF is an irreversible inhibitor of serine proteases . It works by covalently bonding to the serine residue in the active site of the enzyme, thereby preventing the enzyme from catalyzing the hydrolysis of peptide bonds in proteins . The specificity of AEBSF is similar to other serine protease inhibitors such as PMSF and DFP .
Biochemical Pathways
AEBSF affects multiple biochemical pathways due to its broad-spectrum inhibition of serine proteases. It inhibits enzymes like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes are involved in various biological processes, including digestion, blood clotting, and immune response . By inhibiting these enzymes, AEBSF can affect the corresponding biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that aebsf is water-soluble , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of AEBSF’s action are primarily related to its inhibition of serine proteases. For example, AEBSF has been shown to inhibit the constitutive production of Aβ by directly inhibiting β-secretase in different human cell lines . It also inhibits the lysis of leukemic cells by human macrophages without inhibiting macrophage secretion of TNF-α and IL-1β .
Action Environment
The action, efficacy, and stability of AEBSF can be influenced by environmental factors. For instance, AEBSF is more stable at low pH values . Its water solutions at pH less than 7 are stable for up to six months if stored in the refrigerator . If a pH of greater than 7 is required, pH adjustment should be made just prior to use . This suggests that the acidity of the environment can significantly impact the stability and, potentially, the efficacy of AEBSF.
Future Directions
Properties
IUPAC Name |
4-(2-aminoethyl)-5-pyridin-3-yl-1,2-oxazol-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-4-3-8-9(15-13-10(8)14)7-2-1-5-12-6-7;/h1-2,5-6H,3-4,11H2,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZDEUOLBSJOPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C(=O)NO2)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.